2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid
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Overview
Description
2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid typically involves the following steps:
Formation of the Boronic Acid Intermediate: The phenylboronic acid can be synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the boronic acid intermediate with 4-methoxybenzylamine and methylsulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The boronic acid group can undergo oxidation to form the corresponding phenol.
Reduction: The sulfonamide group can be reduced under specific conditions to yield the corresponding amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and base (e.g., potassium carbonate) in the presence of aryl halides.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Medicine: Investigated for its potential use in drug development, particularly as a protease inhibitor.
Industry: Used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biochemical applications. The sulfonamide group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the sulfonamide group, making it less versatile in certain applications.
4-Methoxyphenylboronic acid: Similar structure but lacks the sulfonamide group, limiting its potential as an enzyme inhibitor.
N-Methylsulfamoylphenylboronic acid: Similar but lacks the 4-methoxybenzyl group, which may affect its binding properties.
Uniqueness: 2-(N-(4-Methoxybenzyl)-N-methylsulfamoyl)phenylboronic acid is unique due to the combination of the boronic acid, sulfonamide, and 4-methoxybenzyl groups. This combination provides a versatile scaffold for various applications in organic synthesis, medicinal chemistry, and material science.
Properties
IUPAC Name |
[2-[(4-methoxyphenyl)methyl-methylsulfamoyl]phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO5S/c1-17(11-12-7-9-13(22-2)10-8-12)23(20,21)15-6-4-3-5-14(15)16(18)19/h3-10,18-19H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOGLIMEOYXBIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1S(=O)(=O)N(C)CC2=CC=C(C=C2)OC)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681608 |
Source
|
Record name | (2-{[(4-Methoxyphenyl)methyl](methyl)sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218790-60-3 |
Source
|
Record name | B-[2-[[[(4-Methoxyphenyl)methyl]methylamino]sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-{[(4-Methoxyphenyl)methyl](methyl)sulfamoyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70681608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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